BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization of 2-Fluoro-4-
nitrotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-nitrotoluene

Cat. No.: B045272

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Fluoro-4-nitrotoluene (CAS No: 1427-07-2), a key intermediate in various synthetic
applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their
acquisition.

Molecular Structure

IUPAC Name: 2-fluoro-1-methyl-4-nitrobenzene[1] Molecular Formula: C7HsFNOz[1] Molecular
Weight: 155.13 g/mol [1] Structure:

Figure 1: Chemical structure of 2-Fluoro-4-nitrotoluene.
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Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Fluoro-4-nitrotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCls)[2]

Chemical Shift (8)

Multiplicity Integration Assignment

Ppm

7.93 dd 1H H-3

7.75 ddd 1H H-5

7.20 t 1H H-6

2.57 S 3H -CHs
13C NMR[3]

Chemical Shift (8) ppm Assignment

161.5 (d, J = 252 Hz) C-2

148.0 C-4

136.2 C-1

126.1 (d, J = 8 Hz) C-5

125.8 (d, J = 4 Hz) C-3

116.8 (d, J = 23 Hz) C-6

20.6 (d, J = 4 HZ) -CHs

Infrared (IR) Spectroscopy

The IR spectrum of 2-Fluoro-4-nitrotoluene exhibits characteristic absorption bands
corresponding to its functional groups.[1][4]
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Wavenumber (cm~?) Intensity Assignment

3100-3000 Medium Aromatic C-H Stretch
2950-2850 Medium Aliphatic C-H Stretch (-CHs)
1590, 1480 Strong Aromatic C=C Stretch

Asymmetric & Symmetric N-O

1520, 1345 Strong
Stretch (NO2)

1250 Strong C-F Stretch

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern
of the molecule.[5]

miz Relative Intensity Assighment

155 High [M]* (Molecular lon)
139 Moderate [M-O]*

125 Moderate [M - NOJ*

109 High [M - NO2]*+

96 Moderate [M - NO:z - CHs]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

o Approximately 5-25 mg of 2-Fluoro-4-nitrotoluene is accurately weighed and dissolved in
about 0.7 mL of deuterated chloroform (CDCls).
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The solution is transferred to a clean, dry 5 mm NMR tube.

If any solid particles are present, the solution should be filtered through a small plug of glass
wool in a Pasteur pipette to prevent distortion of the magnetic field.

The sample is then placed in the NMR spectrometer.

IH NMR Acquisition:

Spectrometer: 400 MHz NMR Spectrometer

Solvent: CDClsz

Temperature: 298 K

Pulse Sequence: A standard single-pulse sequence is used.

Relaxation Delay: A relaxation delay of at least 5 times the longest T1 should be used for
guantitative measurements.[6]

Number of Scans: Typically 16-64 scans are accumulated to achieve a good signal-to-noise
ratio.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase
corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent
peak of CDCIs (& 7.26 ppm).

13C NMR Acquisition:

Spectrometer: 100 MHz NMR Spectrometer (corresponding to a 400 MHz H frequency)
Solvent: CDCls
Temperature: 298 K

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and
enhance sensitivity.
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» Relaxation Delay: A sufficient relaxation delay is applied.

* Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to
the lower natural abundance of 13C.

o Data Processing: Similar to *H NMR, the FID is processed, and chemical shifts are
referenced to the CDCIs solvent peak (& 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (ATR-FTIR): Attenuated Total Reflectance (ATR) is a common technique
for solid samples.[7]

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry.

e Abackground spectrum of the empty ATR crystal is collected.[8]

« A small amount of solid 2-Fluoro-4-nitrotoluene is placed directly onto the ATR crystal.
e Apressure arm is applied to ensure good contact between the sample and the crystal.[8]
FTIR Acquisition:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

e Spectral Range: Typically 4000-400 cm~1.
e Resolution: 4 cm™1,
e Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation:
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e A dilute solution of 2-Fluoro-4-nitrotoluene is prepared in a volatile organic solvent such as
methanol or acetonitrile.[9] The concentration is typically around 1 mg/mL, which is then
further diluted.[9]

e Any particulate matter should be removed by filtration to avoid blockages in the instrument.

[9]

MS Acquisition (Electron lonization - El): Electron ionization is a common method for the
analysis of small, volatile molecules.[10]

lonization Method: Electron lonization (EI).

« lonization Energy: Typically 70 eV.

e Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
e Mass Range: A suitable mass range is scanned, for example, m/z 40-200.

« Introduction Method: The sample can be introduced via a direct insertion probe or through a
gas chromatograph (GC-MS). For a solid like 2-Fluoro-4-nitrotoluene, heating the sample
in the vacuum of the mass spectrometer is often necessary to achieve sufficient vapor
pressure.[10]

o Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus the
mass-to-charge ratio (m/z).

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like 2-Fluoro-4-nitrotoluene.
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Spectroscopic Analysis Workflow for Compound Characterization
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Caption: Workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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